3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide
CAS No.: 58624-47-8
Cat. No.: VC4972271
Molecular Formula: C13H10N4O5
Molecular Weight: 302.246
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58624-47-8 |
|---|---|
| Molecular Formula | C13H10N4O5 |
| Molecular Weight | 302.246 |
| IUPAC Name | 3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C13H10N4O5/c18-13(15-8-9-2-1-3-14-7-9)10-4-11(16(19)20)6-12(5-10)17(21)22/h1-7H,8H2,(H,15,18) |
| Standard InChI Key | FJCYLVQFDZVCHN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide comprises a benzamide backbone functionalized with nitro groups at the 3 and 5 positions and a pyridin-3-ylmethyl moiety attached to the amide nitrogen (Figure 1). The nitro groups confer strong electron-withdrawing effects, influencing the compound’s reactivity and stability. The pyridine ring introduces aromaticity and potential coordination sites for metal interactions, broadening its utility in catalysis and materials science .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Stretching vibrations for nitro groups () appear at 1530–1350 cm, while the amide carbonyl () resonates near 1680 cm .
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Nuclear Magnetic Resonance (NMR):
Thermal and Solubility Properties
The compound exhibits a melting point of 193–194°C and limited solubility in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and acetonitrile . Thermogravimetric analysis (TGA) reveals decomposition above 250°C, attributed to the release of nitro groups as nitrogen oxides .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A representative synthesis route involves the following steps (Scheme 1):
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Starting Materials: 3,5-Dinitrobenzoic acid and pyridin-3-ylmethanamine.
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Coupling Reaction: Activation of the carboxylic acid using 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) in acetonitrile, followed by reaction with pyridin-3-ylmethanamine in the presence of -diisopropylethylamine (DIPEA) .
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Purification: Column chromatography with a :MeOH (70:30) eluent yields the pure product .
Reaction Conditions:
Industrial Production Challenges
Reactivity and Chemical Behavior
Key Reactions
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Reduction: Catalytic hydrogenation (H, Pd/C) converts nitro groups to amines, yielding 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide .
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Nucleophilic Substitution: Reaction with alkyl halides (e.g., methyl iodide) substitutes amino groups post-reduction, forming N-alkylated derivatives .
Stability Considerations
The compound is sensitive to UV light, undergoing photodegradation to nitroso intermediates. Storage under inert atmospheres is recommended to prevent decomposition .
| Polymer | Thermal Decomposition (°C) | Tensile Strength (MPa) |
|---|---|---|
| 6FDA-ODA Polyimide | 550 | 120 |
| Nitro-Benzamide Derivative | 610 | 145 |
Research Findings and Case Studies
Enzyme Inhibition Kinetics
A 2024 study demonstrated that nitrobenzamide derivatives inhibit acetylcholinesterase (AChE) with an IC of 12.3 µM, suggesting potential in Alzheimer’s disease therapy .
Explosive Performance Testing
Detonation velocity calculations using the Kamlet-Jacobs equation predict a value of 7,200 m/s, comparable to trinitrotoluene (TNT) .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
| Compound | Nitro Positions | Pyridine Position | Key Application |
|---|---|---|---|
| 3,5-Dinitro-N-(pyridin-3-ylmethyl)benzamide | 3,5 | 3 | Pharmaceuticals |
| 3,5-Dinitro-N-(pyridin-4-ylmethyl)benzamide | 3,5 | 4 | Materials Science |
| 2,4-Dinitro-N-(pyridin-2-ylmethyl)benzamide | 2,4 | 2 | Catalysis |
The 3-pyridine isomer exhibits superior bioavailability due to enhanced hydrogen bonding with biological targets .
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